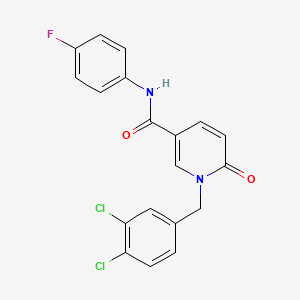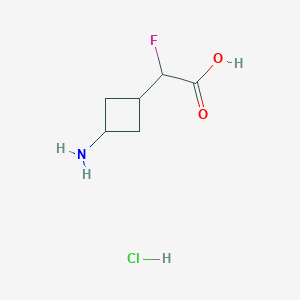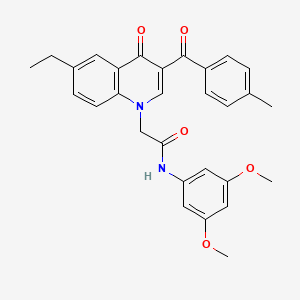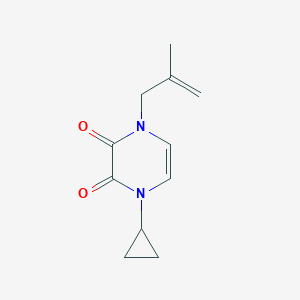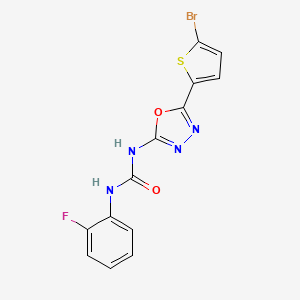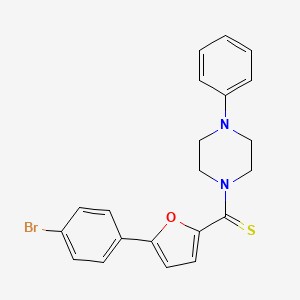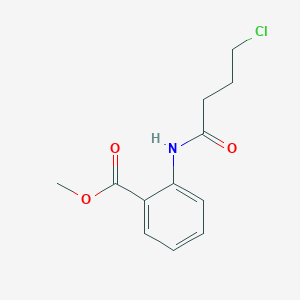
Methyl 2-(4-chlorobutanoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-chlorobutanoylamino)benzoate, also known as MCB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MCB is a derivative of benzoic acid and is synthesized through a multi-step process.
科学的研究の応用
Methyl 2-(4-chlorobutanoylamino)benzoate has been extensively studied for its potential therapeutic properties. Studies have shown that Methyl 2-(4-chlorobutanoylamino)benzoate has anti-inflammatory, analgesic, and anti-cancer properties. Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to reduce inflammation and pain in animal models of arthritis.
作用機序
The exact mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate is not fully understood. However, studies have suggested that Methyl 2-(4-chlorobutanoylamino)benzoate may inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Methyl 2-(4-chlorobutanoylamino)benzoate may also activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to have several biochemical and physiological effects. Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Methyl 2-(4-chlorobutanoylamino)benzoate has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
Methyl 2-(4-chlorobutanoylamino)benzoate has several advantages for lab experiments. Methyl 2-(4-chlorobutanoylamino)benzoate is relatively easy to synthesize and is stable under normal lab conditions. Additionally, Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to have low toxicity in animal models. However, one limitation of Methyl 2-(4-chlorobutanoylamino)benzoate is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on Methyl 2-(4-chlorobutanoylamino)benzoate. One area of research could be to further investigate the mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate. Additionally, studies could be conducted to investigate the potential use of Methyl 2-(4-chlorobutanoylamino)benzoate in combination with other anti-cancer drugs. Further studies could also investigate the potential use of Methyl 2-(4-chlorobutanoylamino)benzoate in other inflammatory conditions, such as asthma and inflammatory bowel disease.
In conclusion, Methyl 2-(4-chlorobutanoylamino)benzoate is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand the mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate and its potential use in the treatment of various diseases.
合成法
The synthesis of Methyl 2-(4-chlorobutanoylamino)benzoate involves the reaction of 4-chlorobutanoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then esterified with methanol to yield Methyl 2-(4-chlorobutanoylamino)benzoate. This multi-step process yields Methyl 2-(4-chlorobutanoylamino)benzoate as a white crystalline solid with a melting point of 89-91°C.
特性
IUPAC Name |
methyl 2-(4-chlorobutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)9-5-2-3-6-10(9)14-11(15)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHOMPVBUHRCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorobutanoylamino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


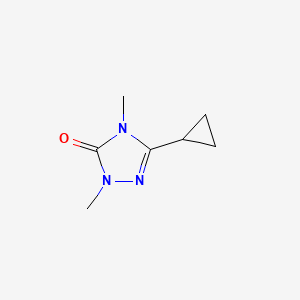
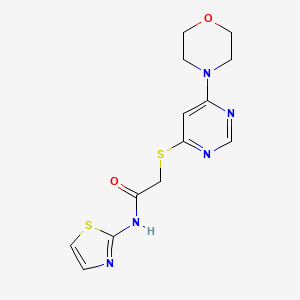
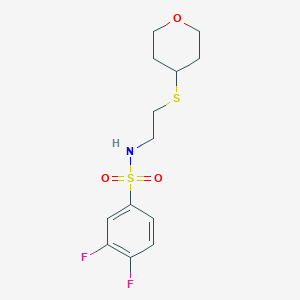
![N-[4-(2-Oxopyridin-1-yl)butyl]but-2-ynamide](/img/structure/B2966766.png)
![4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2966767.png)
![[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B2966768.png)
